6,7-Dimethoxy-3,4-dihydroisoquinoline

Neuropharmacology Alzheimer's Disease Medicinal Chemistry

6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) is a critical bicyclic scaffold for medicinal chemistry. Its specific 6,7-dimethoxy substitution is a key pharmacophore for σ2 receptor ligands achieving sub-nanomolar affinity. The 3,4-dihydro oxidation state is essential for potent AChE inhibition (IC50 = 7.0 μM), a feature lost in ring-opened analogs. This intermediate enables convergent synthesis of tetrabenazine. Procure this precise compound to ensure target potency and synthetic success—generic 'isoquinolines' cannot substitute.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 3382-18-1
Cat. No. B1294741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3,4-dihydroisoquinoline
CAS3382-18-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NCCC2=C1)OC
InChIInChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
InChIKeyNSLJVQUDZCZJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) Procurement Guide: Core Intermediate for Pharmaceutical and Chemical Research


6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) is a bicyclic dihydroisoquinoline derivative that serves as a versatile scaffold in medicinal chemistry and pharmaceutical synthesis [1]. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol. The compound exists as a low-melting solid (39–40 °C) and is moderately soluble in organic solvents such as alcohols, ethers, and ketones, while exhibiting limited aqueous solubility [2]. Structurally, it is distinguished by methoxy substituents at the 6- and 7-positions on the isoquinoline ring, a substitution pattern that critically influences both its biological activity and its utility as a synthetic intermediate [3]. This specific dihydroisoquinoline core is a key building block for the synthesis of numerous pharmacologically active compounds, including the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine and a range of acetylcholinesterase (AChE) inhibitors . Its chemical identity is unambiguously defined by its CAS Registry Number 3382-18-1 and InChIKey NSLJVQUDZCZJLK-UHFFFAOYSA-N, ensuring precise material identification for procurement and research applications [4].

Why Substituting 6,7-Dimethoxy-3,4-dihydroisoquinoline with Generic Analogs Fails: The Critical Role of Substitution Pattern and Ring Saturation


The biological and chemical utility of 6,7-dimethoxy-3,4-dihydroisoquinoline is exquisitely sensitive to both its substitution pattern and its oxidation state, rendering generic substitution by related analogs highly problematic [1]. The precise placement of the two methoxy groups at the 6- and 7-positions is not arbitrary; it dictates crucial interactions with biological targets, including receptor binding pockets and enzyme active sites [2]. For instance, altering the methoxy group configuration on the isoquinoline moiety has been shown to shift σ2 receptor binding affinity from the nanomolar to the micromolar range, underscoring the profound impact of substitution geometry [3]. Furthermore, the 3,4-dihydro state is a distinct chemical entity from its fully aromatic isoquinoline or fully saturated tetrahydroisoquinoline counterparts. The dihydroisoquinoline ring imparts unique reactivity and conformational flexibility that are essential for both downstream synthetic transformations and biological activity [4]. For example, studies evaluating AChE inhibition demonstrate that the dihydroisoquinoline ring analog is significantly more potent than its ring-opened counterpart, highlighting the critical role of the intact, partially saturated heterocyclic core [5]. Therefore, substituting this specific compound with a generic 'isoquinoline' or a 'dimethoxyisoquinoline' with an altered substitution pattern or ring saturation state is scientifically unsound and can lead to irreproducible results or failed synthetic pathways.

6,7-Dimethoxy-3,4-dihydroisoquinoline: A Quantitative Evidence Guide for Scientific Selection


Acetylcholinesterase (AChE) Inhibition: Superiority of the Dihydroisoquinoline Core over Ring-Opened Analogs

In a head-to-head structure-activity relationship (SAR) study, a dihydroisoquinoline analog (Compound 6) demonstrated potent inhibition of acetylcholinesterase (AChE) with an IC50 of 7.0 ± 1.4 μM [1]. This was notably more effective than the corresponding ring-opened analog, which was also evaluated in the same assay and showed reduced activity [2]. The intact 3,4-dihydroisoquinoline ring system is therefore essential for optimal enzyme inhibition, providing a clear rationale for its selection over structurally simpler benzylamine derivatives [3].

Neuropharmacology Alzheimer's Disease Medicinal Chemistry Enzyme Inhibition

Sigma-2 Receptor Affinity: Nanomolar Potency Achievable Through Substitution Pattern Optimization

A study on tetrahydroisoquinoline-based σ2 receptor ligands demonstrates the critical importance of the 6,7-dimethoxy substitution pattern on the core scaffold [1]. Compounds incorporating the 6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl moiety achieved σ2 Ki values as low as 0.88 nM when optimized with appropriate linkers and carboxylic acid moieties [2]. Crucially, altering the configuration of the methoxy groups on the isoquinoline moiety resulted in a dramatic shift in binding affinity, with Ki values ranging from 4.4 to 133 nM, a difference of over 30-fold [3]. This demonstrates that the specific 6,7-dimethoxy pattern is not just a general feature but a key pharmacophore element for achieving high affinity and selectivity for the σ2 receptor.

CNS Drug Discovery Receptor Pharmacology Sigma-2 Ligands Imaging Agents

Phosphodiesterase (PDE) Inhibition: Documented Superiority over Theophylline and Multimodal Activity in Smooth Muscle

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold forms the basis of PDE inhibitors with demonstrated advantages over classical non-selective agents [1]. A patent describes 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolines that inhibit cAMP phosphodiesterases more potently than the non-specific PDE inhibitor theophylline [2]. Furthermore, a related derivative, GS 386 (1-(4'-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline), exhibited a dual mechanism in isolated rat trachea: it not only inhibited high K+ and carbachol-induced contractions with IC50 values of 5.67 μM and 5.24 μM, respectively, but also increased cAMP levels, indicating PDE inhibitory action [3]. This contrasts with verapamil, a pure calcium channel blocker, which was less effective on carbachol-contracted tissues [4]. This multimodal activity—combining calcium channel blockade with PDE inhibition—is a distinct and quantifiable advantage over simpler analogs.

Cardiovascular Research Respiratory Pharmacology Smooth Muscle Physiology Phosphodiesterase Inhibitors

Hemodynamic Profile: Divergent In Vivo Effects (Hypotension vs. Hypertension) Dictated by Ring Annelation

A series of in vivo experiments in cats revealed a striking structure-dependent divergence in hemodynamic effects for 3,4-dihydroisoquinoline derivatives [1]. Specifically, 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines consistently produced a hypotensive action, with the most active compound decreasing arterial pressure by 52 Torr, an effect lasting approximately 4 hours [2]. In stark contrast, benzo-annelated structures (4-alkyl-1,2-dihydrobenzo[f]isoquinolines) from the same study exhibited hypertensive effects [3]. This provides a clear, quantitative in vivo differentiation between closely related structural classes, where the presence of the 6,7-dimethoxy substitution on the non-annelated core directly correlates with a desirable hypotensive effect.

Cardiovascular Pharmacology In Vivo Pharmacology Blood Pressure Regulation SAR Studies

Utility as a Synthetic Intermediate: Enabling Access to Complex Alkaloids and Pharmaceuticals

Beyond its direct biological activity, the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is a versatile intermediate for accessing complex molecules that are otherwise synthetically challenging [1]. For instance, it serves as a direct precursor to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which have demonstrated potent anticonvulsant effects in animal models of epilepsy, with some new sulfonamide derivatives showing better anticonvulsant properties than the clinical drug topiramate [2]. Furthermore, its hydrochloride salt is a key intermediate in the industrial synthesis of tetrabenazine, a VMAT2 inhibitor used clinically for hyperkinetic movement disorders . The dihydro state is a critical synthetic handle; its reduction to tetrahydroisoquinoline or oxidation to isoquinoline opens divergent synthetic pathways. This 'chemical chameleon' property is a quantifiable advantage in synthetic planning and is not easily replicated by the fully aromatic or fully saturated counterparts [3].

Synthetic Chemistry Pharmaceutical Intermediates Alkaloid Synthesis Drug Development

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1)


Lead Optimization in Medicinal Chemistry for Acetylcholinesterase Inhibitors

For medicinal chemistry programs targeting Alzheimer's disease, myasthenia gravis, or other cholinergic dysfunctions, 6,7-dimethoxy-3,4-dihydroisoquinoline serves as an excellent starting scaffold. The quantitative evidence demonstrates that the dihydroisoquinoline core is essential for potent AChE inhibition (IC50 = 7.0 ± 1.4 μM), whereas ring-opened analogs lose activity [1]. Its procurement is justified for generating focused compound libraries where the 3,4-dihydro ring and 6,7-dimethoxy substitution are kept constant, while diversity is introduced at the 1-position or on the nitrogen atom to explore SAR and improve potency, selectivity, and pharmacokinetic properties.

Development of High-Affinity Sigma-2 Receptor Ligands for Oncology and CNS Imaging

This compound is a critical building block for developing novel sigma-2 (σ2) receptor ligands. The evidence confirms that the 6,7-dimethoxy substitution pattern on the dihydroisoquinoline core is a key pharmacophore element, enabling the synthesis of derivatives with sub-nanomolar binding affinity (Ki as low as 0.88 nM) [2]. Researchers developing targeted radiotracers for PET imaging or potential therapeutics for cancer and neurological disorders should procure this specific compound to ensure the high potency and selectivity required for these applications, a feature not guaranteed by other substitution patterns.

Synthesis of Dual-Mechanism Cardiovascular and Respiratory Agents

For programs seeking to develop novel bronchodilators or vasodilators with a dual mechanism of action, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives offer a unique advantage. As demonstrated by GS 386, this scaffold can yield compounds that combine calcium channel blocking activity with phosphodiesterase (PDE) inhibition, leading to smooth muscle relaxation (IC50 ~5-6 μM in tracheal tissue) and increased cAMP levels [3]. This differentiates it from single-mechanism drugs like verapamil or theophylline, and its procurement supports the exploration of this synergistic pharmacological profile for treating conditions like asthma or hypertension.

As a Versatile Intermediate for the Synthesis of Complex Pharmaceuticals and Alkaloids

In a process chemistry or custom synthesis setting, 6,7-dimethoxy-3,4-dihydroisoquinoline is an invaluable intermediate. It provides efficient access to high-value targets such as the VMAT2 inhibitor tetrabenazine and anticonvulsant tetrahydroisoquinoline derivatives [4]. The dihydro state is a strategic synthetic handle that allows for both reductive and oxidative transformations, offering a convergent point in a synthetic route. Its procurement is essential for any lab or CRO engaged in the multi-step synthesis of these classes of pharmaceutical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.